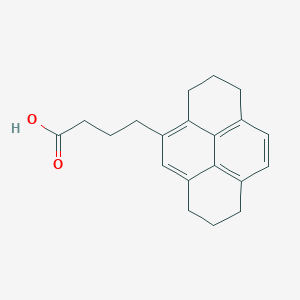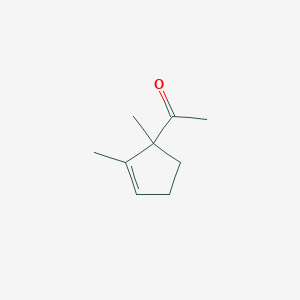
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone is an organic compound with the molecular formula C11H18O It is characterized by a cyclopentane ring substituted with two methyl groups and an ethanone group
Preparation Methods
The synthesis of 1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone typically involves the following steps:
Cyclopentadiene Alkylation: The initial step involves the alkylation of cyclopentadiene with methyl groups. This can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Oxidation: The resulting 1,2-dimethyl-cyclopentadiene is then subjected to oxidation to introduce the ethanone group. This can be done using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, aluminum chloride.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopentane derivatives.
Scientific Research Applications
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
1-(1,2-Dimethyl-cyclopent-2-enyl)-ethanone can be compared with other similar compounds such as:
Cyclopentanone: Lacks the methyl substitutions and has different reactivity.
2-Methyl-cyclopentanone: Has only one methyl group, leading to different chemical properties.
1,2-Dimethyl-cyclopentane: Lacks the ethanone group, resulting in different applications and reactivity.
Properties
CAS No. |
70987-82-5 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(1,2-dimethylcyclopent-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7-5-4-6-9(7,3)8(2)10/h5H,4,6H2,1-3H3 |
InChI Key |
SQSSVAWQTXPEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC1(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
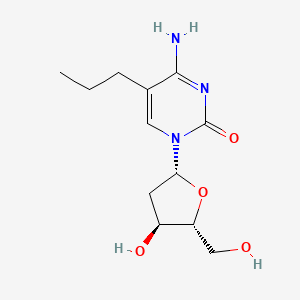





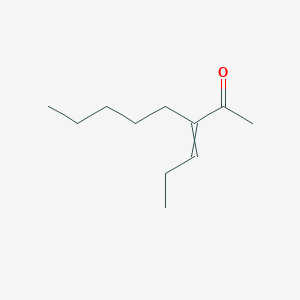
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
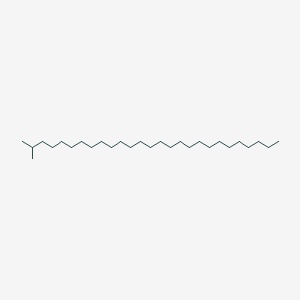
![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
